
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is an organic compound with a complex structure that includes both an acetic acid moiety and a substituted oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the 3,3-dimethyl-5-phenyloxolane structure. One common method is the esterification reaction, where acetic acid reacts with an alcohol derivative of the oxolane compound under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes or continuous flow reactions. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol involves its interaction with specific molecular targets. The oxolane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid,3,5-dimethyl-phenyl ester
- Benzoic acid derivatives
- Other substituted oxolanes
Uniqueness
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is unique due to its specific structural features, such as the combination of an acetic acid moiety with a substituted oxolane ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
718627-96-4 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol |
InChI |
InChI=1S/C12H16O2.C2H4O2/c1-12(2)8-10(14-11(12)13)9-6-4-3-5-7-9;1-2(3)4/h3-7,10-11,13H,8H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
OMNFRYXLCLQYTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC1(CC(OC1O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylene]-](/img/structure/B14226050.png)
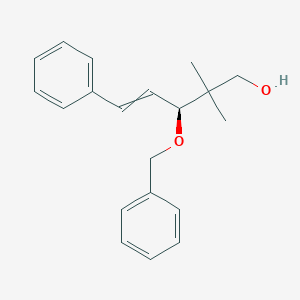
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
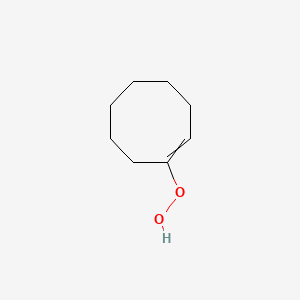
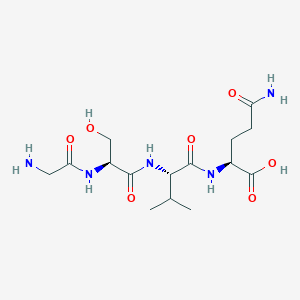
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
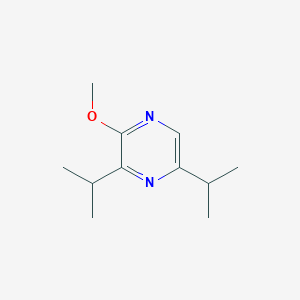
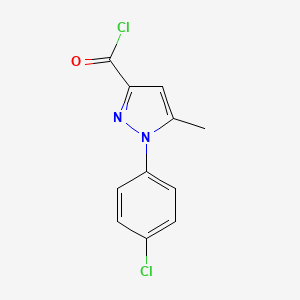
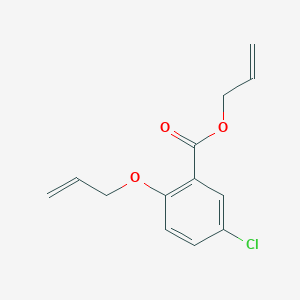
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
